1-Deoxy-1-formamido-D-glucitol
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Overview
Description
1-Deoxy-1-formamido-D-glucitol, also known as 1-deoxy-1-(formamido)-D-glucopyranose, is a synthetic sugar alcohol. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C7H15NO6 and is identified by the CAS number 89182-60-5 .
Preparation Methods
The synthesis of 1-deoxy-1-formamido-D-glucitol involves several steps. One common method includes the reaction of D-glucitol with formamide under specific conditions to introduce the formamido group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
For industrial production, the process is scaled up, often involving continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
1-Deoxy-1-formamido-D-glucitol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: The formamido group can be substituted with other functional groups using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-Deoxy-1-formamido-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Mechanism of Action
The mechanism by which 1-deoxy-1-formamido-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate glucose metabolism by enhancing insulin receptor sensitivity. This interaction likely involves the binding of the compound to the insulin receptor, facilitating improved glucose uptake and utilization.
Additionally, the compound’s ability to chelate metal ions such as Cu2+ and Fe2+ suggests its potential role in reducing oxidative stress and preventing metal ion-induced cellular damage .
Comparison with Similar Compounds
1-Deoxy-1-formamido-D-glucitol can be compared with other similar compounds, such as:
1-Deoxy-1-methylamino-D-glucitol:
N-Formyl-1-amino-1-deoxy-D-glucitol: Similar in structure, this compound also has a formylamino group but differs in its specific functional group arrangements, leading to different biological activities.
The uniqueness of this compound lies in its specific formamido group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89182-60-5 |
---|---|
Molecular Formula |
C7H15NO6 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]formamide |
InChI |
InChI=1S/C7H15NO6/c9-2-5(12)7(14)6(13)4(11)1-8-3-10/h3-7,9,11-14H,1-2H2,(H,8,10)/t4-,5+,6+,7+/m0/s1 |
InChI Key |
ILXGPMLOFSWMBU-BDVNFPICSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC=O |
SMILES |
C(C(C(C(C(CO)O)O)O)O)NC=O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)NC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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